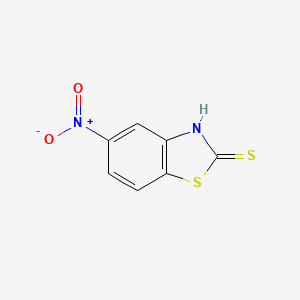

5-Nitrobenzothiazole-2-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S2/c10-9(11)4-1-2-6-5(3-4)8-7(12)13-6/h1-3H,(H,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZDOFMXGCPMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407351 | |

| Record name | 5-nitrobenzothiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58759-63-0 | |

| Record name | 5-nitrobenzothiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Nitrobenzothiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrobenzothiazole-2-thiol is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a benzothiazole core substituted with a nitro group and a thiol moiety, imparts a range of chemical properties and biological activities. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectroscopic characterization, reactivity, and potential applications, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

This compound typically presents as a yellow solid powder.[1] It is generally stable under standard laboratory conditions.

Solubility: The compound exhibits notable solubility in organic solvents such as dimethyl sulfoxide (DMSO) and acetone.[1] Its solubility in polar solvents like water is comparatively lower.[1] The solubility profile can be influenced by factors such as temperature and pH.[1] Increased temperatures generally enhance solubility in organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₄N₂O₂S₂ | [2] |

| Molecular Weight | 212.25 g/mol | [2] |

| Appearance | Yellow powder | [1][2] |

| Melting Point | 223-225 °C | |

| Boiling Point | 380.6 °C at 760 mmHg | |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for this compound is available, detailed assignments can be inferred from the analysis of related benzothiazole derivatives. The aromatic protons are expected to appear in the downfield region of the ¹H NMR spectrum. The proton attached to the thiol group may exhibit a broad signal, and its chemical shift can be concentration and solvent-dependent.

In the ¹³C NMR spectrum, the carbon atoms of the benzothiazole ring will resonate in the aromatic region. The carbon atom attached to the thiol group (C-2) is expected to have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

N-O stretching (nitro group): Strong, asymmetric and symmetric stretching bands typically observed in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[3]

-

S-H stretching (thiol group): A weak absorption band around 2600-2550 cm⁻¹.[4]

-

C=N stretching (thiazole ring): A medium to strong absorption in the region of 1650-1550 cm⁻¹.

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.[5]

-

Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region.[5]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the nitroaromatic and benzothiazole chromophores. The nitro group, being a strong chromophore, will significantly influence the absorption spectrum.[3] For comparison, 2-mercaptobenzothiazole exhibits UV absorbance that is pH-dependent.[6]

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related benzothiazole derivatives. A common approach involves the reaction of a corresponding 2-amino-nitro-substituted aniline with a source of the C-2 thiol group.

Experimental Protocol:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-nitrothiophenol in a suitable solvent such as ethanol.

-

Addition of Reagents: To the stirred solution, add a base, for example, potassium hydroxide, followed by the dropwise addition of carbon disulfide.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product is then collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water) to remove impurities, and dried.

-

Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent to obtain a product of high purity.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of its three key components: the benzothiazole ring, the nitro group, and the thiol group.

Thiol Group Reactivity

The thiol group (-SH) is a versatile functional group that can undergo various reactions:

-

Alkylation: The thiol group can be readily alkylated with alkyl halides in the presence of a base to form the corresponding S-alkyl derivatives.[7] This reaction is a common strategy to modify the properties of the molecule and is widely used in the synthesis of derivatives with potential biological activities.

-

Oxidation: The thiol group can be oxidized to form a disulfide bridge, linking two molecules of this compound. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.

Nitro Group Reactivity

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the benzothiazole ring.

-

Reduction: The nitro group can be selectively reduced to an amino group (-NH₂) using various reducing agents.[8][9] Common reagents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source like hydrazine or ammonium formate.[9] The resulting 5-aminobenzothiazole-2-thiol is a valuable intermediate for further functionalization.

Applications in Drug Development

The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. The addition of the nitro and thiol groups to this core in this compound opens up avenues for the development of novel therapeutic agents.

Research has indicated that derivatives of this compound may possess a range of pharmacological activities, including:

-

Antimicrobial Properties: Benzothiazole derivatives have been explored for their potential as antibacterial and antifungal agents.[2]

-

Anti-inflammatory Activity: Some studies suggest that related compounds may exhibit anti-inflammatory properties.[2]

-

Enzyme Inhibition: A study on 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles, which are structurally related to S-alkylated derivatives of this compound, identified them as novel inhibitors of c-Jun N-terminal kinase (JNK). JNKs are implicated in various diseases, including inflammatory disorders and cancer, making them an attractive therapeutic target.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials.[2]

The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Conclusion

This compound is a versatile chemical entity with a rich chemistry and significant potential for applications in drug discovery and materials science. Its distinct functional groups provide multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. The demonstrated biological activities of related compounds underscore the importance of further research into the therapeutic potential of this compound and its analogues. This guide provides a foundational understanding of its chemical properties to aid researchers in their exploration of this promising molecule.

References

Click to expand

- A new reagent for selective reduction of nitro group. (2001). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.

- NMR Chemical Shifts. University of Wisconsin-Madison.

- Reduction of nitro compounds. Wikipedia.

- How do you selectively reduce the nitro group? (2014).

- This compound(58759-63-0) 1H NMR spectrum. ChemicalBook.

- 5-Nitrobenzothiazole | C7H4N2O2S | CID 350135. PubChem.

- This compound. MySkinRecipes.

- interpreting C-13 NMR spectra. Chemguide.

- Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry.

- Nitro Reduction - Common Conditions. Organic Chemistry Portal.

- Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.

- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv

- This compound | 58759-63-0. Sigma-Aldrich.

- Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. (2023). RSC Advances.

- Cas 23451-98-1,2-Amino-5-nitrobenzenethiol. LookChem.

- This compound. Solubility of Things.

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- New process for the production of 2-amino-5-nitrothiazole.

- NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Interpreting Infrared Spectra. Specac Ltd.

- Table of Characteristic IR Absorptions. University of California, Los Angeles.

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- IR Chart. University of Colorado Boulder.

- 2(3H)-Benzothiazolethione, 6-nitro- | C7H4N2O2S2 | CID 947375. PubChem.

- Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one and 2-Amino-1,3-benzothiazol-6-ol Derivatives from Chrysenequinonecarboxylic Acid. (2009). Molecules.

- Process for the preparation of benzothiazoles.

- Synthesis of 5-nitro-1,3-benzodioxole. PrepChem.com.

- Alternative products in the reaction of 2-nitro-5-thiocyanatobenzoic acid with thiol groups. (1974). Biochemical Journal.

- Figure S4: 13 C NMR spectrum of 6-nitro-1,3-benzothiazole-2-carbonitrile 13.

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry.

- 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cycliz

- UV-Vis absorbance changes in the course of the irradiation of BT-SH (3...

- 5-Hydroxy-2-nitrobenzaldehyde - Optional[UV-VIS] - Spectrum. SpectraBase.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound [myskinrecipes.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. researchgate.net [researchgate.net]

- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

5-Nitrobenzothiazole-2-thiol physical properties

An In-Depth Technical Guide to the Physical Properties of 5-Nitrobenzothiazole-2-thiol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core physical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind experimental methodologies and the implications of the compound's physical characteristics.

Introduction and Significance

This compound, belonging to the benzothiazole class of compounds, is a versatile chemical intermediate. Its structure, featuring a benzothiazole core substituted with a nitro group and a thiol group, imparts unique reactivity and biological activity. This has led to its use as a building block in the synthesis of dyes, pigments, and, most notably, pharmacologically active agents.[1][2] Research has highlighted its role in developing heterocyclic compounds with potential antibacterial, antifungal, and anti-inflammatory properties.[2][3] Furthermore, derivatives of this molecule have been identified as novel inhibitors of c-Jun N-terminal kinase (JNK), a key target in disease states such as type-2 diabetes, inflammation, and cancer.[4][5]

Understanding the fundamental physical properties of this compound is a prerequisite for its effective application in synthesis, formulation, and biological screening. Properties such as melting point, solubility, and acidity (pKa) dictate storage conditions, solvent selection for reactions and purification, and its behavior in physiological environments.

Core Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below. It is important to note the existence of thiol-thione tautomerism in this molecule, where the proton can reside on either the sulfur atom (thiol form) or a nitrogen atom (thione form). The thione form, 5-nitro-1,3-benzothiazole-2(3H)-thione, is often the predominant tautomer.

Table 1: Summary of Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 5-nitro-1,3-benzothiazole-2-thione | [1] |

| Synonym(s) | 5-nitro-1,3-benzothiazole-2(3H)-thione | |

| CAS Number | 58759-63-0 | |

| Molecular Formula | C₇H₄N₂O₂S₂ | [2] |

| Molecular Weight | 212.25 g/mol | [2] |

| Appearance | Yellow solid / fine powder | [1] |

| Melting Point | 223-225 °C | |

| Boiling Point | 380.6 °C at 760 mmHg | [2] |

| Solubility | Low solubility in water; soluble in DMSO and acetone. | [1] |

| Storage Temperature | 2-8 °C | [2][3] |

Chemical Structure

The molecular structure, including the influential nitro and thiol/thione functional groups, is depicted below.

Caption: Chemical structure of 5-Nitrobenzothiazole-2-thione.

Experimental Protocols for Property Determination

The trustworthiness of physical property data hinges on robust and repeatable experimental methods. This section details the standard protocols for determining the key properties of a solid organic compound like this compound.

Melting Point Determination

Expertise & Rationale: The melting point is a critical indicator of purity. A pure crystalline solid typically exhibits a sharp melting range (0.5-1.0 °C).[6] Impurities disrupt the crystal lattice, leading to a lower and broader melting range.[6] Therefore, an accurate determination is the first line of assessment for a synthesized or purchased sample. The capillary method is a standard, reliable technique that requires minimal sample.

Protocol: Capillary Method

-

Sample Preparation: Place a small amount of the dry this compound powder on a clean, dry surface. Crush it into a fine powder to ensure uniform packing and heat transfer.[7]

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 1-2 mm is sufficient.[7][8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp apparatus). Ensure the thermometer is correctly positioned to accurately measure the block's temperature.

-

Heating and Observation:

-

Rapid Scan (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time during the precise measurement.

-

Accurate Measurement: Using a fresh sample, heat the block quickly to about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.[6] A slow heating rate is crucial for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.[6]

-

-

Data Recording: Record two temperatures:

-

T1: The temperature at which the first drop of liquid is observed.

-

T2: The temperature at which the last crystal of the solid melts.

-

The melting range is reported as T1-T2. For a pure sample, this should be a narrow range, such as 223-225 °C.

-

Caption: Workflow for Melting Point Determination.

Solubility Characterization

Expertise & Rationale: Solubility provides critical insights into a molecule's polarity and the presence of acidic or basic functional groups. The principle of "like dissolves like" is the guiding framework.[9] For this compound, its large, relatively nonpolar benzothiazole core suggests poor solubility in polar solvents like water, while the polar nitro and thiol groups might confer solubility in moderately polar organic solvents. The acidic nature of the thiol group (or N-H in the thione tautomer) predicts that it will deprotonate in a basic solution, forming a polar salt that is soluble in water.

Protocol: Qualitative Solubility Testing

-

Setup: Label a series of small, dry test tubes for each solvent to be tested (e.g., Water, Hexane, Acetone, Dimethyl Sulfoxide (DMSO), 5% aq. HCl, 5% aq. NaOH).

-

Sample Addition: Place a small, consistent amount (approx. 25 mg) of this compound into each test tube.[10]

-

Solvent Addition: Add the test solvent (approx. 1 mL) to the corresponding tube.[9]

-

Mixing: Vigorously shake or stir each tube for at least 60 seconds to maximize dissolution.[9]

-

Observation: Observe each tube against a contrasting background. Classify the compound as:

-

Soluble: The solid completely disappears, forming a clear solution.

-

Partially Soluble: Some solid remains, but a significant portion has clearly dissolved.

-

Insoluble: The solid remains largely unchanged.

-

-

Interpretation:

-

Insolubility in water and hexane but solubility in acetone and DMSO confirms its nature as a polar organic compound.

-

Insolubility in 5% HCl indicates the absence of a sufficiently basic functional group (like an amine).

-

Solubility in 5% NaOH is expected. This would be a positive test for an acidic functional group, as the base deprotonates the molecule to form a water-soluble sodium salt. This test validates the acidic character of the thiol/thione moiety.

-

Caption: Workflow for Qualitative Solubility Testing.

pKa Determination

Expertise & Rationale: The pKa value quantifies the acidity of a functional group. For this compound, the pKa of the thiol/thione proton is crucial for predicting its ionization state at a given pH. This is vital in drug development, as the charge state of a molecule affects its solubility, membrane permeability, and interaction with biological targets. Due to its low water solubility, pKa determination often requires a mixed-solvent system (e.g., water-DMSO) and a method that can accommodate this, such as potentiometric titration or UV-Vis spectrophotometry.[11]

Protocol Overview: Spectrophotometric Method

-

Principle: The protonated (neutral) and deprotonated (anionic) forms of the molecule will have different UV-Vis absorbance spectra. By measuring the absorbance at a fixed wavelength across a range of pH values, one can determine the pH at which both species are present in equal concentrations, which corresponds to the pKa.

-

Wavelength Selection: Dissolve the compound in a highly acidic solution (e.g., pH 1) and a highly basic solution (e.g., pH 12). Scan the UV-Vis spectrum for each to identify the wavelength (λ) of maximum difference in absorbance between the protonated and deprotonated forms.

-

Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, spanning the expected pKa range.

-

Measurement: Prepare a solution of the compound in each buffer, keeping the total concentration constant. Measure the absorbance of each solution at the predetermined wavelength (λ).

-

Data Analysis: Plot the measured absorbance versus pH. The resulting sigmoidal curve will have an inflection point. The pH at this inflection point is the pKa of the compound.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound [myskinrecipes.com]

- 4. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. reddit.com [reddit.com]

An In-Depth Technical Guide to the Synthesis of 5-Nitrobenzothiazole-2-thiol

Foreword: The Strategic Importance of 5-Nitrobenzothiazole-2-thiol

This compound, also known as 5-nitro-1,3-benzothiazole-2(3H)-thione, is a pivotal heterocyclic compound. Its unique structure, featuring a benzothiazole core functionalized with both a nitro group and a thiol group, imparts a distinct reactivity profile that makes it a valuable intermediate in diverse fields. In medicinal chemistry, the benzothiazole scaffold is a well-established pharmacophore present in drugs with a wide array of biological activities.[1][2][3] The nitro and thiol moieties serve as versatile handles for further molecular elaboration, enabling its use in the synthesis of novel therapeutic agents, including potential antibacterial, antifungal, or anti-inflammatory drugs.[1] Beyond pharmaceuticals, its derivatives are explored in material science for applications in dyes, pigments, and advanced electronic materials.[2]

This guide provides a comprehensive exploration of the primary synthesis pathway for this compound, grounded in established chemical principles. It delves into the causality behind experimental choices, elucidates the reaction mechanism, and presents a comparative analysis with an alternative route. The protocols and data herein are designed to equip researchers, scientists, and drug development professionals with the technical insights required for its successful synthesis and application.

Part 1: The Core Synthesis Pathway: A Two-Stage Approach

The most reliable and frequently employed synthesis of this compound is a two-stage process. This strategy involves the initial preparation of a key substituted aniline intermediate, followed by a cyclization reaction to construct the target benzothiazole ring system.

Stage 1: Synthesis of the Key Intermediate: 2-Amino-4-nitrothiophenol

The cornerstone of this synthesis is the preparation of 2-amino-4-nitrothiophenol. A robust method starts from the commercially available 2-chloro-5-nitroaniline. The conversion hinges on a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by a sulfur nucleophile.

Experimental Protocol: Synthesis of 2-Amino-4-nitrothiophenol

-

Reaction Setup: A solution of 2-chloro-5-nitroaniline (1.0 eq) in a suitable high-boiling point solvent such as N,N-Dimethylformamide (DMF) or butyl glycol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Nucleophile Addition: Sodium sulfide (Na₂S), typically as its nonahydrate (Na₂S·9H₂O) (1.1 to 1.5 eq), is added to the solution. The use of sodium sulfide is critical as it serves as the source of the sulfur nucleophile that displaces the aromatic chloride.

-

Reaction Execution: The mixture is heated, typically to a temperature between 80°C and 120°C, and stirred for a period of 30 minutes to 2 hours.[4] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and then carefully acidified with a strong acid, such as concentrated sulfuric acid or hydrochloric acid.[4] This protonates the thiolate intermediate, precipitating the 2-amino-4-nitrothiophenol product. The crude solid is collected by filtration, washed with water to remove inorganic salts, and dried. Further purification can be achieved by recrystallization.

Stage 2: Cyclization to this compound

With the 2-amino-4-nitrothiophenol intermediate in hand, the final step involves the construction of the thiazole ring. This is achieved through a condensation and cyclization reaction with carbon disulfide (CS₂), which provides the C2 carbon atom of the benzothiazole ring.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: 2-Amino-4-nitrothiophenol (1.0 eq) is dissolved in a basic medium, typically an aqueous or alcoholic solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (2.0-2.5 eq). The base deprotonates both the thiol and the amino groups, activating them for the subsequent reaction.

-

Thiocarbonyl Source: Carbon disulfide (CS₂) (1.1-1.5 eq) is added dropwise to the solution at or below room temperature. This reaction is exothermic and forms a dithiocarbamate salt intermediate.

-

Cyclization: The reaction mixture is then heated to reflux for several hours (typically 2-6 hours). The elevated temperature promotes the intramolecular cyclization, with the elimination of water, to form the stable benzothiazole ring.

-

Workup and Isolation: After cooling, the reaction mixture is poured into water and acidified with an acid like acetic acid or dilute HCl. This step neutralizes the reaction mixture and protonates the thiol group, causing the this compound product to precipitate as a solid. The product is isolated by filtration, washed thoroughly with water, and dried.

Workflow for Primary Synthesis Pathway

Caption: Two-stage synthesis of this compound.

Part 2: Mechanistic Insights of the Cyclization Reaction

Understanding the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The cyclization of 2-amino-4-nitrothiophenol with carbon disulfide proceeds through a well-defined sequence of steps.

-

Formation of Dithiocarbamate: The reaction initiates with the nucleophilic attack of the deprotonated amino group of the intermediate onto the electrophilic carbon atom of carbon disulfide. This rapidly forms a dithiocarbamate salt intermediate. The basic conditions are crucial for ensuring the aniline nitrogen is sufficiently nucleophilic.

-

Intramolecular Cyclization: The deprotonated thiol group (thiolate) within the same molecule then acts as a nucleophile, attacking the thiocarbonyl carbon of the dithiocarbamate moiety. This intramolecular S-acylation step forms a five-membered ring intermediate.

-

Elimination and Aromatization: The tetrahedral intermediate formed in the cyclization step is unstable. It collapses by eliminating a molecule of hydrogen sulfide (H₂S) or, under the basic conditions, its conjugate base and water. This elimination step results in the formation of the stable, aromatic benzothiazole ring system, yielding the final product upon acidification.

Diagram of the Cyclization Mechanism

Caption: Reaction mechanism for the cyclization stage.

Part 3: Comparative Analysis of Synthesis Pathways

While the two-stage approach is robust, alternative methods exist. The classic Hugershoff benzothiazole synthesis provides a different route, starting from 4-nitroaniline. This method involves the oxidative cyclization of a phenylthiourea derivative.[4] A comparative analysis highlights the relative merits of each approach.

Hugershoff Pathway Overview:

-

Thiourea Formation: 4-nitroaniline is reacted with a thiocyanate salt (e.g., KSCN) under acidic conditions to form 1-(4-nitrophenyl)thiourea.

-

Oxidative Cyclization: The resulting thiourea is treated with an oxidizing agent (e.g., bromine in chloroform or hydrogen peroxide) to induce intramolecular cyclization, forming 2-amino-5-nitrobenzothiazole.

-

Functional Group Interconversion: The 2-amino group must then be converted to the 2-thiol group, typically via a Sandmeyer-type reaction, which involves diazotization followed by reaction with a sulfur nucleophile. This multi-step conversion adds complexity and potential for side reactions.

| Parameter | Primary Pathway (from 2-Chloro-5-nitroaniline) | Alternative Pathway (Hugershoff Route) |

| Starting Materials | 2-Chloro-5-nitroaniline, Sodium Sulfide, CS₂ | 4-Nitroaniline, KSCN, Oxidizing Agent (e.g., Br₂) |

| Number of Steps | 2 (Intermediate synthesis + Cyclization) | 3+ (Thiourea formation + Cyclization + Amino-to-Thiol) |

| Key Transformation | Nucleophilic Aromatic Substitution & Cyclization | Oxidative Cyclization & Sandmeyer Reaction |

| Reagent Hazards | Carbon disulfide is highly flammable and toxic. | Use of bromine or other strong oxidants. Diazonium salts can be explosive. |

| Atom Economy | Generally higher due to a more direct route. | Lower due to the use of stoichiometric oxidants and multi-step conversions. |

| Overall Yield | Typically moderate to good. | Often lower due to the multiple stages and challenging final conversion. |

| Industrial Scalability | Favorable; based on established industrial processes for mercaptobenzothiazoles.[5][6] | Less favorable due to complexity and hazardous reagents. |

Conclusion

The synthesis of this compound is most effectively and efficiently achieved through a two-stage pathway commencing with 2-chloro-5-nitroaniline. This method, involving the formation of a 2-amino-4-nitrothiophenol intermediate followed by cyclization with carbon disulfide, is direct, scalable, and relies on well-understood reaction mechanisms. While alternative routes like the Hugershoff synthesis are chemically feasible, they are generally more complex, involve more hazardous reagents, and often result in lower overall yields. For researchers and developers requiring a reliable source of this valuable intermediate, the primary pathway detailed in this guide represents the current state-of-the-art methodology, balancing efficiency, scalability, and scientific robustness.

References

- Vertex AI Search. (n.d.). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors.

- Google Patents. (n.d.). CN110845440A - Method for preparing 2-mercaptobenzothiazole.

- Google Patents. (n.d.).

- Google Patents. (n.d.). WO2001062748A1 - Method for the production of 2-mercaptobenzothiazole.

- Vertex AI Search. (n.d.). Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid.

- MySkinRecipes. (n.d.). This compound.

- Vertex AI Search. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.

- Sigma-Aldrich. (n.d.). This compound | 58759-63-0.

- MySkinRecipes. (n.d.). This compound.

- PubMed. (n.d.).

- Solubility of Things. (n.d.). This compound.

- Google Patents. (n.d.). US6222041B1 - Method for the production of 2-mercaptobenzothiazole.

- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.

- Vertex AI Search. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.

- MDPI. (n.d.). Design, Synthesis and Biological Activities of (Thio)

- Semantic Scholar. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles.

- Semantic Scholar. (n.d.). Design, Synthesis and Biological Activities of (Thio)

- Organic Syntheses. (n.d.). 2-amino-4-nitrophenol.

- ResearchGate. (n.d.). How 4-amino-2-nitrophenol can be prepared.

- PubMed. (n.d.). Interaction of nitric oxide with 2-thio-5-nitrobenzoic acid: implications for the determination of free sulfhydryl groups by Ellman's reagent.

- Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 2-Aminothiophenol.

- MDPI. (n.d.).

- PubChem. (n.d.). 4-Amino-2-Nitrophenol | C6H6N2O3 | CID 3417419.

- Vertex AI Search. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.

- ResearchGate. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]

- 5. CN110845440A - A kind of method for preparing 2-mercaptobenzothiazole - Google Patents [patents.google.com]

- 6. WO2001062748A1 - Method for the production of 2-mercaptobenzothiazole - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Nitrobenzothiazole-2-thiol (CAS 58759-63-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitrobenzothiazole-2-thiol, a heterocyclic compound featuring a nitro-substituted benzothiazole core, is a molecule of significant interest in medicinal chemistry and materials science. Its unique structural motifs, including the electrophilic nitro group and the reactive thiol functionality, make it a versatile precursor for the synthesis of a diverse range of biologically active molecules. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis and characterization, and its emerging applications in drug discovery, with a particular focus on its role as a precursor to novel kinase inhibitors and antimicrobial agents. Detailed experimental protocols and mechanistic insights are provided to facilitate its practical application in a research setting.

Introduction: The Chemical Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] This planar, bicyclic framework can readily interact with a wide array of biological targets, leading to its incorporation into drugs with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2] The introduction of a nitro group at the 5-position and a thiol group at the 2-position of the benzothiazole core, as in this compound, further enhances its chemical reactivity and potential for biological activity. The electron-withdrawing nature of the nitro group can modulate the electronic properties of the entire molecule, while the thiol group provides a key reactive handle for derivatization and conjugation. This guide will delve into the specifics of this intriguing molecule, providing the necessary technical details for its synthesis, characterization, and application in modern drug discovery.

Physicochemical Properties

This compound is typically a yellow solid, a characteristic hue for many organic nitro compounds.[3] It is stable under standard laboratory conditions. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 58759-63-0 | |

| Molecular Formula | C₇H₄N₂O₂S₂ | |

| Molecular Weight | 212.25 g/mol | |

| Appearance | Yellow solid | [3] |

| Melting Point | 223-225 °C | |

| Boiling Point | 380.6 °C at 760 mmHg | |

| Solubility | Soluble in organic solvents like dimethyl sulfoxide (DMSO) and acetone; lower solubility in polar solvents such as water.[3] |

Synthesis and Characterization

Synthesis of this compound

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

-

Step 1: Formation of the Thiocyanate Intermediate. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitroaniline in a suitable solvent such as ethanol.

-

Add an equimolar amount of potassium thiocyanate (KSCN) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Step 2: Cyclization and Product Formation. Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Acidify the mixture with a dilute mineral acid (e.g., HCl) to induce intramolecular cyclization.

-

The product, this compound, is expected to precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound.

Causality: The initial reaction of the aromatic amine with potassium thiocyanate forms a thiocyanate intermediate. The subsequent acidic workup protonates the nitrogen of the thiocyanate, making it susceptible to nucleophilic attack by the amino group, leading to cyclization and the formation of the benzothiazole ring.

Analytical Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. A combination of spectroscopic techniques is typically employed.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Expected Observations |

| ¹H NMR | Aromatic protons in the deshielded region (typically 7.0-8.5 ppm), with splitting patterns indicative of their substitution on the benzene ring. The thiol proton may appear as a broad singlet, and its chemical shift can be concentration-dependent and may exchange with D₂O. |

| ¹³C NMR | Resonances for the seven carbon atoms of the benzothiazole core. The carbon bearing the thiol group will be significantly deshielded. The carbons of the benzene ring will show distinct chemical shifts influenced by the nitro and thiazole ring substituents. |

| FT-IR | Characteristic absorption bands for the N-H stretch (if in the thione tautomeric form), C=S stretch, C=N stretch of the thiazole ring, and strong symmetric and asymmetric stretches for the NO₂ group. |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of the compound (212.25 g/mol ). Fragmentation patterns can provide further structural information. |

Note: Spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectra, are available from commercial suppliers such as ChemicalBook for comparison and verification.[5]

Applications in Drug Discovery and Development

The chemical architecture of this compound makes it a valuable starting material for the synthesis of compounds with diverse biological activities.

Precursor for c-Jun N-terminal Kinase (JNK) Inhibitors

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a critical role in cellular responses to stress, inflammation, and apoptosis.[3] Dysregulation of JNK signaling is implicated in various diseases, including neurodegenerative disorders, metabolic diseases, and cancer, making JNKs attractive therapeutic targets.

This compound can be utilized as a nucleophile in the synthesis of potent and selective JNK inhibitors. The thiol group can readily displace a leaving group on a suitable heterocyclic scaffold to form a thioether linkage.

Workflow for the Synthesis of a JNK Inhibitor Precursor:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]

- 5. This compound(58759-63-0) 1H NMR spectrum [chemicalbook.com]

5-Nitrobenzothiazole-2-thiol solubility in DMSO

An In-Depth Technical Guide to the Solubility of 5-Nitrobenzothiazole-2-thiol in DMSO

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of this compound in dimethyl sulfoxide (DMSO), a critical parameter for researchers in drug discovery, chemical synthesis, and materials science. While qualitative data indicates notable solubility, this paper addresses the scarcity of specific quantitative values by elucidating the underlying chemical principles governing this solute-solvent interaction. Furthermore, we present robust, field-proven experimental protocols to empower researchers to determine precise solubility values and prepare stable stock solutions tailored to their specific applications. This guide is structured to provide both theoretical understanding and practical, actionable methodologies, ensuring scientific integrity and reproducibility.

Introduction: Profiling the Compound and the Solvent

A thorough understanding of both the solute and the solvent is fundamental to predicting and manipulating solubility.

This compound: A Key Heterocyclic Intermediate

This compound, also known as 5-nitro-1,3-benzothiazole-2(3H)-thione (C₇H₄N₂O₂S₂), is a heterocyclic compound featuring a benzothiazole core functionalized with a nitro group and a thiol group.[1] This unique structure, particularly the presence of the electron-withdrawing nitro group and the versatile thiol functionality, makes it a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other specialized organic compounds.[1][2] In a research context, its derivatives are explored for a range of bioactivities, including anti-inflammatory and antimicrobial properties.[2]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄N₂O₂S₂ | |

| Molecular Weight | 212.25 g/mol | |

| Appearance | Yellow solid powder | [1] |

| Melting Point | 223-225 °C | |

| Boiling Point | 380.6 °C at 760 mmHg |

Dimethyl Sulfoxide (DMSO): The Universal Aprotic Solvent

Dimethyl sulfoxide ((CH₃)₂SO) is a powerful, highly polar aprotic solvent renowned for its exceptional ability to dissolve a vast spectrum of both polar and nonpolar compounds.[3][4] Its utility in scientific research is widespread, from serving as a solvent in chemical reactions to being the standard vehicle for compound storage and delivery in high-throughput screening and in vitro biological assays.[5][6]

Table 2: Key Properties of Dimethyl Sulfoxide (DMSO)

| Property | Value | Source |

| Molecular Formula | (CH₃)₂SO | [3] |

| Boiling Point | 189 °C (372 °F) | [3] |

| Freezing Point | 18.5 °C (65.3 °F) | [3] |

| Key Feature | Polar aprotic, miscible with water and a wide range of organic solvents | [3][7] |

The Science of Solubility: A Mechanistic Perspective

The "notable solubility" of this compound in DMSO is not coincidental; it is governed by fundamental principles of intermolecular forces.[1]

-

Polarity and Dipole-Dipole Interactions : DMSO is a highly polar molecule due to the strong dipole of the S=O bond. This compound also possesses significant polarity, driven by the nitro group (-NO₂) and the polarizable thiol/thione group (-SH/C=S). The strong dipole-dipole interactions between the DMSO solvent molecules and the polar regions of the solute molecule are the primary driving force for dissolution.

-

Aprotic Nature : As an aprotic solvent, DMSO does not have acidic protons to donate for hydrogen bonding.[3] However, the oxygen atom in the S=O group is a strong hydrogen bond acceptor. The thiol group in this compound has a weakly acidic proton that can engage in hydrogen bonding with DMSO's oxygen atom, further enhancing solubility.

-

Dispersion Forces : The aromatic benzothiazole ring contributes to London dispersion forces, which interact favorably with the methyl groups of DMSO. This allows DMSO to effectively solvate both the polar and the less polar parts of the molecule.[3]

The combination of these forces overcomes the intermolecular forces holding the this compound molecules together in their solid crystalline lattice, leading to dissolution.

Quantitative Solubility Analysis

While literature frequently describes this compound as soluble in DMSO, specific quantitative data (e.g., mg/mL or molarity at 25 °C) is not widely published in readily accessible sources.[1][8] This is common for many research compounds that are not commercial drugs. The absence of standardized data necessitates a reliable in-house protocol for its determination. Factors such as compound purity (a 96% purity is noted by some suppliers), temperature, and the hygroscopic nature of DMSO (which readily absorbs water from the atmosphere) can significantly influence solubility measurements.[9]

Therefore, experimental determination is paramount for ensuring accuracy in downstream applications like preparing high-concentration stock solutions for screening campaigns.

Experimental Protocols for Solubility Determination and Stock Preparation

The following protocols provide a self-validating framework for researchers to quantify solubility and prepare reliable solutions.

Protocol 1: Determination of Maximum Solubility in DMSO

This method establishes the saturation point of the compound in DMSO at a given temperature, typically room temperature.

Causality : The principle is to create a supersaturated solution, allow it to reach equilibrium where the excess, undissolved compound precipitates, and then quantify the concentration of the compound remaining in the supernatant. This ensures a true measure of maximum solubility under the specified conditions.[6]

Methodology :

-

Preparation of a Slurry : Accurately weigh approximately 10 mg of this compound into a 2 mL microcentrifuge tube.[6]

-

Solvent Addition : Add a small, precise volume of anhydrous DMSO (e.g., 200 µL). Use anhydrous DMSO to avoid the confounding effect of water.[9]

-

Facilitate Dissolution : Vortex the mixture vigorously for 3-5 minutes. A visible precipitate should remain, indicating a supersaturated slurry. If all compound dissolves, add small, pre-weighed increments of the compound until a persistent solid is observed.[6]

-

Equilibration : Incubate the tube at a constant temperature (e.g., 25 °C) for 24 hours on a rotator or shaker. This step is critical to ensure the system reaches thermodynamic equilibrium.[6]

-

Separation : Centrifuge the slurry at high speed (e.g., >10,000 x g) for 10 minutes to pellet all undissolved solid material.[6]

-

Supernatant Collection : Carefully collect a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

-

Quantification : Determine the compound's concentration in the supernatant using an appropriate analytical method such as HPLC or UV-Visible Spectroscopy after suitable dilution in a validated solvent system.[6]

Caption: Workflow for determining maximum solubility.

Protocol 2: Preparation of a 100 mM Stock Solution

For many applications, such as high-throughput screening, a high-concentration stock solution is required. This protocol details the preparation of a 100 mM stock, a common starting point.[9][10]

Causality : Preparing a stock solution at a concentration known to be below the maximum solubility limit ensures complete dissolution and prevents compound precipitation during storage or use.

Methodology :

-

Calculation :

-

Molecular Weight (MW) of this compound = 212.25 g/mol .

-

To make a 100 mM (0.1 M) solution, you need 0.1 moles per liter.

-

Mass required = 0.1 mol/L * 212.25 g/mol = 21.225 g/L = 21.225 mg/mL.

-

To prepare 1 mL of a 100 mM solution, weigh out 21.23 mg of the compound.

-

-

Weighing : Accurately weigh 21.23 mg of this compound into a sterile, appropriate-sized vial.

-

Dissolution : Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.[6]

-

Mixing : Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is completely dissolved.[9] Visual inspection against a light source should confirm a clear, particle-free solution.

-

Assisted Dissolution (if necessary) : If dissolution is slow, gentle warming in a 37°C water bath or brief sonication (5-10 minutes) can be applied.[9] Exercise caution, as heat can potentially degrade sensitive compounds.

-

Storage : For long-term stability, store the stock solution in small, single-use aliquots at -20°C or -80°C in tightly sealed containers to minimize freeze-thaw cycles and prevent water absorption.[6][9]

Caption: Process for preparing a 100 mM stock solution.

Factors Influencing Solution Stability

-

Hygroscopicity of DMSO : DMSO readily absorbs atmospheric moisture.[9] Water contamination can decrease the solubility of hydrophobic compounds and may lead to precipitation over time. Always use anhydrous DMSO and handle it in a dry environment.

-

Compound Stability : While DMSO is a relatively inert solvent, some compounds can degrade upon long-term storage.[4][9] It is best practice to prepare fresh solutions for sensitive experiments and to store stocks at low temperatures (-20°C or -80°C).[6]

-

Temperature : Solubility is generally temperature-dependent. Increased temperature typically enhances solubility.[1] Conversely, a solution prepared at an elevated temperature may precipitate if cooled. The high freezing point of DMSO (18.5 °C) means solutions may solidify at or slightly below room temperature.[3]

-

Purity of Solute : Impurities in the this compound solid can affect its measured solubility and the stability of the resulting solution.

Conclusion

This compound exhibits favorable solubility in DMSO, a characteristic driven by strong intermolecular dipole-dipole interactions. While precise, universally cited quantitative solubility data remains elusive, this guide provides the theoretical framework and practical, validated protocols for researchers to determine these values with high confidence. By adhering to the detailed methodologies for solubility assessment and stock solution preparation, scientists and drug development professionals can ensure the accuracy, reproducibility, and integrity of their experimental workflows, ultimately facilitating progress in their research endeavors.

References

- Solubility of Things. (n.d.). This compound.

- Wikipedia. (2024). Dimethyl sulfoxide.

- gChem Global. (n.d.). DMSO Physical Properties.

- Sigma-Aldrich. (n.d.). This compound.

- BenchChem. (2025). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.

- Biofargo. (n.d.). Dimethyl Sulfoxide (DMSO) - High-Polarity Organic Solvent & Oxidant.

- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

- American Chemical Society. (2021). Dimethyl sulfoxide.

- Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.

- S. G. O. Neuville, et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. National Institutes of Health (PMC).

- P. R. Kumar, et al. (2014). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.

- MySkinRecipes. (n.d.). This compound.

- BenchChem. (2025). 6-Nitro-2-benzothiazolesulfonamide solubility issues and solutions.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound [myskinrecipes.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. gchemglobal.com [gchemglobal.com]

- 5. biofargo.com [biofargo.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. acs.org [acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Nitrobenzothiazole-2-thiol in Organic Solvents

Abstract

5-Nitrobenzothiazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of novel therapeutic agents and functional materials.[1][2] A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its application in drug discovery, process development, and formulation. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, a theoretical framework for predicting its behavior in different solvent classes, and a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, enabling the optimization of reaction conditions, purification strategies, and formulation design.

Compound Profile and Physicochemical Characteristics

This compound, also known by its tautomeric name 5-nitro-1,3-benzothiazole-2(3H)-thione, is a yellow crystalline solid at room temperature.[3] Its molecular structure is fundamental to its chemical behavior and, consequently, its solubility profile.

The structure features three key components that dictate its interactions with solvents:

-

A Benzothiazole Core: A bicyclic aromatic system that is inherently non-polar and contributes to solubility in less polar organic solvents.

-

A Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar functional group, which increases the molecule's overall polarity and potential for dipole-dipole interactions.[3]

-

A Thiol/Thione Group: This group exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. This functionality allows the molecule to act as both a hydrogen bond donor (thiol form) and acceptor (thione form), significantly influencing its solubility in protic solvents. The pH of the medium can also affect this group's ionization state, further impacting solubility.[3]

| Property | Value | Source |

| Molecular Formula | C₇H₄N₂O₂S₂ | [1][3] |

| Molecular Weight | 212.25 g/mol | [1] |

| Appearance | Yellow Solid / Fine Powder | [3] |

| Melting Point | 223-225 °C | |

| Boiling Point | 380.6 °C at 760 mmHg | [1] |

| CAS Number | 58759-63-0 |

Theoretical Framework for Solubility in Organic Solvents

The solubility of an organic compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like".[4] This means a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The interplay between the compound's non-polar backbone and its polar functional groups determines its solubility across a spectrum of solvents.

Factors Influencing Solubility:

-

Polarity: The polarity of this compound, imparted by the nitro and thiol/thione groups, suggests it will have limited solubility in non-polar solvents (e.g., hexane, toluene) but will exhibit greater solubility in polar solvents.[3]

-

Hydrogen Bonding: The ability to form hydrogen bonds is a critical determinant of solubility in protic solvents (e.g., alcohols). The thiol/thione group allows for such interactions.[5]

-

Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps overcome the crystal lattice energy of the solid and promotes mixing.[3][6]

-

Solvent Type:

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, DMF): These solvents possess large dipole moments and can accept hydrogen bonds, but they do not donate them. They are expected to be excellent solvents for this compound, as they can effectively solvate the polar nitro group and interact with the benzothiazole ring system. Qualitative data confirms a notable solubility in DMSO and acetone.[3]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. They should be effective solvents, though solubility may be slightly less than in polar aprotic solvents if the solute-solvent hydrogen bonds are not strong enough to fully overcome the solvent-solvent hydrogen bonding network.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the solute molecule, solubility is expected to be very low in these solvents.[4]

-

Predicted Solubility Trend: DMSO, DMF > Acetone, THF > Methanol, Ethanol > Dichloromethane > Toluene, Hexane

Experimental Determination of Thermodynamic Solubility

Given the scarcity of quantitative solubility data in public literature, experimental determination is essential for any serious application. The equilibrium shake-flask method is the universally recognized "gold standard" for measuring thermodynamic solubility, providing the most reliable and reproducible data crucial for biopharmaceutical and process development.[7][8][9]

Rationale for the Shake-Flask Method

The objective is to determine the equilibrium concentration of a solute in a solvent at a specific temperature. This is achieved by allowing an excess of the solid compound to equilibrate with the solvent for a prolonged period, ensuring that the resulting solution is truly saturated.[7] This contrasts with kinetic solubility methods, which are faster but can overestimate true solubility due to the formation of supersaturated or metastable solutions.[10][11]

Detailed Protocol: Isothermal Shake-Flask Method

This protocol describes the determination of solubility using UV-Visible spectrophotometry for quantification, a widely accessible and reliable analytical technique.

A. Materials and Equipment:

-

This compound (purity >96%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Thermostatic orbital shaker or water bath

-

Analytical balance

-

Calibrated pipettes

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible, e.g., PTFE)

-

UV-Visible spectrophotometer and quartz cuvettes

B. Experimental Workflow:

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

C. Step-by-Step Methodology:

-

Preparation of Calibration Curve: a. Prepare a stock solution of this compound of known concentration in the solvent of interest. b. Perform a serial dilution to create a series of standards (at least 5 concentrations) that bracket the expected solubility range. c. Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λ_max). d. Plot absorbance vs. concentration and perform a linear regression to obtain the calibration curve equation (y = mx + c).

-

Sample Preparation and Equilibration: a. Add an excess amount of solid this compound to several vials (e.g., 20-30 mg into a 4 mL vial). The key is to ensure undissolved solid remains visible at the end of the experiment.[7] b. Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial. c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C) and agitate at a constant speed (e.g., 150 rpm). e. Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours. A preliminary time-course experiment can be run to confirm when the concentration in solution reaches a plateau.

-

Sampling and Analysis: a. After equilibration, stop the shaker and allow the vials to rest vertically for at least 30 minutes to let the excess solid settle. b. Carefully withdraw an aliquot of the clear supernatant using a pipette. c. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles. d. Accurately dilute the filtered sample with the same solvent to bring its concentration into the linear range of the calibration curve. e. Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer.

-

Calculation of Solubility: a. Use the calibration curve equation to calculate the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. c. The result is the thermodynamic solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL, g/L, or mol/L.

Data Presentation and Interpretation

Quantitative solubility data should be systematically recorded to allow for easy comparison and analysis.

Table 4.1: Solubility of this compound in Various Organic Solvents at 25°C (Example Template)

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | Experimental Value | Calculated Value |

| Methanol | Polar Protic | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | Experimental Value | Calculated Value |

| Toluene | Non-Polar | Experimental Value | Calculated Value |

| n-Hexane | Non-Polar | Experimental Value | Calculated Value |

Interpretation: The experimentally determined values can be directly correlated with the theoretical framework. For instance, high solubility in DMSO confirms the effectiveness of polar aprotic solvents in solvating this molecule. Comparing methanol and ethanol results can provide insight into the effect of alkyl chain length on solvating power. This data is invaluable for selecting appropriate solvents for chemical reactions (ensuring reactants are in the same phase) or for purification via recrystallization (choosing a solvent system with high solubility at high temperature and low solubility at low temperature).

Safety and Handling Precautions

This compound is classified as a hazardous substance. Researchers must consult the full Safety Data Sheet (SDS) before handling.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Signal Word: Warning.

-

Pictogram: GHS07 (Exclamation Mark).

Recommended Precautions:

-

Handle in a well-ventilated area or chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12]

-

Avoid inhalation of dust and contact with skin and eyes.[12]

-

Wash hands thoroughly after handling.

Conclusion

While quantitative data for the solubility of this compound is not widely published, its molecular structure provides a strong basis for predicting its behavior across different classes of organic solvents. Its notable polarity suggests high solubility in polar aprotic and protic solvents, with limited solubility in non-polar media. For any application requiring precise solubility values, from early-stage drug discovery to process scale-up, experimental determination is paramount. This guide provides the essential theoretical foundation and a robust, validated experimental workflow based on the gold-standard shake-flask method to empower researchers to generate the high-quality data necessary for advancing their scientific and developmental objectives.

References

- Solubility of Things. (n.d.). This compound.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Sigma-Aldrich. (n.d.). This compound.

- National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.

- Journal of Pharmacy and Pharmacology. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- LibreTexts Chemistry. (2023). Solubility of Organic Compounds.

- MySkinRecipes. (n.d.). This compound.

- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Chemistry For Everyone (YouTube Channel). (2025). What Affects Solubility Of Organic Compounds?.

- PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- BYJU'S. (n.d.). Factors Affecting Solubility.

- MySkinRecipes. (n.d.). This compound.

- Wikipedia. (n.d.). Solubility equilibrium.

- TCI Chemicals. (2024). SAFETY DATA SHEET.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. byjus.com [byjus.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. pharmatutor.org [pharmatutor.org]

- 12. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 5-Nitro-1,3-benzothiazole-2-thiol: Synthesis, Mechanisms, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] The introduction of a nitro group and a thiol functionality to this heterocyclic system gives rise to 5-Nitro-1,3-benzothiazole-2-thiol, a molecule of significant interest for its versatile chemical reactivity and diverse biological activities. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an in-depth exploration of its mechanisms of action in oncology and infectious diseases, offering a valuable resource for researchers engaged in drug discovery and development.

Part 1: Physicochemical Properties and IUPAC Nomenclature

Properly identifying and characterizing a compound is the foundation of sound scientific research. This section details the nomenclature and key physicochemical properties of the topic compound.

IUPAC Name and Synonyms

-

IUPAC Name: 5-nitro-1,3-benzothiazole-2-thiol

-

Synonyms: 5-nitro-2-benzothiazolethiol, 5-nitro-1,3-benzothiazole-2(3H)-thione[2]

The molecule exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form often being predominant.

Chemical and Physical Properties

A summary of the key properties of 5-Nitro-1,3-benzothiazole-2-thiol is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄N₂O₂S₂ | [3][4] |

| Molecular Weight | 212.25 g/mol | [3][4] |

| Appearance | Yellow powder/solid | [4] |

| Melting Point | 223-225 °C | [5] |

| Boiling Point | 380.6 °C at 760 mmHg | [5] |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetone. Lower solubility in polar solvents like water. | |

| Storage | 2-8°C, protected from light | [5] |

Part 2: Synthesis of 5-Nitro-1,3-benzothiazole-2-thiol

The synthesis of 5-Nitro-1,3-benzothiazole-2-thiol can be achieved through a multi-step process starting from readily available precursors. The following protocol is a logical amalgamation of established methods for the synthesis of related benzothiazole derivatives, particularly leveraging the reaction of substituted anilines with carbon disulfide.

Synthesis Pathway

The overall synthetic route involves the conversion of 2-chloro-5-nitroaniline to the target compound via a nucleophilic aromatic substitution followed by cyclization with carbon disulfide.

Sources

- 1. Discovery of Novel Nitrobenzothiazole Inhibitors for M. tuberculosis ATP Phosphoribosyl Transferase (HisG) through Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN110845440A - A kind of method for preparing 2-mercaptobenzothiazole - Google Patents [patents.google.com]

- 5. 1-Chloro-2,4-dinitrobenzene [drugfuture.com]

5-Nitrobenzothiazole-2-thiol safety and handling

An In-depth Technical Guide to the Safe Handling of 5-Nitrobenzothiazole-2-thiol

Introduction: A Proactive Approach to Safety

This compound (CAS No. 58759-63-0) is a heterocyclic organic compound utilized as an intermediate in the synthesis of various molecules in the pharmaceutical, dye, and materials science sectors.[1][2] Its molecular structure, featuring a nitro group and a thiol moiety, imparts specific reactivity that is valuable in research and development.[3] However, these same functional groups necessitate a rigorous and informed approach to safety and handling. This guide provides drug development professionals, researchers, and scientists with a technical framework for managing the risks associated with this compound, moving beyond mere compliance to foster a culture of intrinsic safety. The causality behind each recommendation is explained to ensure that protocols are not just followed, but understood.

Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. These characteristics influence its behavior under various laboratory conditions and dictate the necessary storage and containment strategies.

| Property | Value | Source |

| Synonyms | 5-nitro-1,3-benzothiazole-2(3H)-thione, 5-Nitro-2-benzothiazolethiol | [4] |

| CAS Number | 58759-63-0 | |

| Molecular Formula | C₇H₄N₂O₂S₂ | [1] |

| Molecular Weight | 212.25 g/mol | [1] |

| Appearance | Light yellow to yellow solid/powder | [3][4] |

| Melting Point | 223-225 °C | [4] |

| Boiling Point | 380.6 °C at 760 mmHg | [1] |

| Solubility | Soluble in organic solvents like DMSO and acetone; lower solubility in water. | [3] |

| Storage Temperature | 2-8 °C or 4°C is recommended | [1] |

The compound's solid, powdered form indicates a significant risk of aerosolization during handling, making inhalation a primary route of exposure to be controlled.[5][6] Its low solubility in water suggests that spills will not readily dissolve and may require specific cleanup procedures.[3]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The "Warning" signal word indicates a moderate level of hazard. Adherence to the precautionary statements associated with these classifications is mandatory for mitigating risk.

| Hazard Class | GHS Code | Description | Source |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [7] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [7][8] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [7][8] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [8] |

The primary hazards are irritant effects on the skin, eyes, and respiratory system, and moderate acute toxicity if ingested.[7][8] These hazards dictate the minimum personal protective equipment (PPE) and engineering controls required.

Caption: GHS07 Exclamation Mark Pictogram and associated hazards.

Exposure Controls and Personal Protection

A multi-layered approach, prioritizing engineering controls over personal protective equipment (the "Hierarchy of Controls"), is essential for minimizing exposure.

Engineering Controls

The primary defense against respiratory exposure is to control the compound at the source.

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring powder, a certified chemical fume hood is mandatory.[5][9][10]

-

Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5][10]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on a thorough risk assessment of the specific task.

-

Eye and Face Protection: Chemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards are required for all handling procedures.[5][10]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves for tears or degradation before use.[6][10] After handling, remove gloves using the proper technique to avoid contaminating the skin and dispose of them in accordance with institutional protocols.[11]

-

Lab Coat: A standard laboratory coat must be worn and kept fully fastened to protect skin and personal clothing.[10]

-

-

Respiratory Protection: For situations where a fume hood is not feasible and dust generation is unavoidable, a NIOSH/MSHA-approved N95 dust mask or a higher-level respirator should be used.[10]

Caption: Decision workflow for selecting appropriate PPE.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for preventing accidental exposure and maintaining compound integrity.

Handling

-

Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the work area.[5][7] Do not eat, drink, or smoke in areas where the chemical is handled.[7][12]

-

Manipulation: Avoid all actions that could generate dust.[5][13] When transferring the solid, use a spatula and weigh it on a draft shield or within a fume hood.

-

Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and acid chlorides, as these materials may cause hazardous reactions.[5][6]

Storage

-